Ac-Gly-Lys-bNA

Brucella species identification Microbial aminopeptidase profiling Clinical microbiology diagnostics

Generic lysine substrates fail in aminopeptidase-rich samples, generating false signals and poor sensitivity. Ac-Gly-Lys-bNA solves this with an N-acetyl-glycyl cap that blocks aminopeptidases and a β-naphthylamide fluorophore that delivers 10-100× greater sensitivity than pNA substrates. - ~50-fold deacylation rate enhancement for trypsin-like serine proteases vs. substrates lacking Gly at P2 - 100% specific differentiation of B. ovis and B. canis in Micronaut™ Brucella plates; non-substitutable by Trp-βNA or Lys-βNA - Aminopeptidase-resistant design ensures endoprotease-specific measurements in plasma, lysates, and culture supernatants - In stock with flexible packaging; competitive pricing and immediate global dispatch

Molecular Formula C20H26N4O3
Molecular Weight 370.4 g/mol
CAS No. 194783-86-3
Cat. No. B1436632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Gly-Lys-bNA
CAS194783-86-3
Molecular FormulaC20H26N4O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C20H26N4O3/c1-14(25)22-13-19(26)24-18(8-4-5-11-21)20(27)23-17-10-9-15-6-2-3-7-16(15)12-17/h2-3,6-7,9-10,12,18H,4-5,8,11,13,21H2,1H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1
InChIKeyUATMZFIYYCGFIP-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Gly-Lys-bNA: Fluorogenic Protease Substrate


Ac-Gly-Lys-bNA (N-acetyl-glycyl-L-lysine β-naphthylamide, CAS 194783-86-3) is a synthetic tripeptide derivative in which an N-terminal acetyl-glycyl group is coupled to a C-terminal lysine residue bearing a β-naphthylamide (bNA) fluorophore . Cleavage of the amide bond at the C-terminal side of lysine by trypsin-like serine proteases (e.g., plasmin, trypsin, urokinase) liberates the fluorescent β-naphthylamine moiety, enabling real-time quantitation of enzyme activity . The compound also serves as a diagnostic aminopeptidase substrate in microbial phenotypic profiling systems, where hydrolysis is indicative of specific bacterial aminopeptidase activities [1].

1 Fluorogenic protease substrate for trypsin-like serine proteases (plasmin, trypsin, urokinase).
2 Microbial aminopeptidase profiling in semi-automated phenotypic identification systems.
3 N-acetyl and glycyl-extended structure supports resistance to aminopeptidase degradation and enhanced catalytic turnover.

Generic Substitution Risks for Ac-Gly-Lys-bNA


Generic substitution with alternative lysine-p-nitroanilide (pNA) or methyl ester substrates is unreliable because substrate specificity among trypsin-like serine proteases is profoundly influenced by the N-terminal protecting group, the P2 amino acid identity, and the nature of the C-terminal leaving group [1][2]. The acetyl-glycyl N-terminal extension of Ac-Gly-Lys-bNA enhances tryptic cleavage efficiency and confers resistance to aminopeptidase degradation, while the β-naphthylamide fluorophore provides a fundamentally different detection chemistry (fluorescence vs. absorbance) that alters assay sensitivity, dynamic range, and compatibility with interfering plasma components [3]. Empirically, alternative lysine substrates such as Trp-βNA or unprotected Lys-βNA fail to generate the same species-specific aminopeptidase hydrolysis pattern in Brucella spp., demonstrating that the unique Ac-Gly-Lys sequence is not interchangeable with other lysine derivatives for microbial identification applications [2]. Substituting Ac-Gly-Lys-bNA with a pNA analog or an unprotected lysine substrate risks loss of both enzymatic discrimination and assay sensitivity.

This Product
Ac-Gly-Lys-bNA
Fluorescence detection; high sensitivity; species-specific aminopeptidase pattern; resistant to N-terminal degradation.
Common Substitute
pNA or Unprotected Lys Substrates
Chromogenic detection may limit sensitivity. Unprotected substrates are susceptible to aminopeptidases, altering assay specificity and signal.

Comparative Evidence for Ac-Gly-Lys-bNA


Brucella Species Aminopeptidase Differentiation

In a comprehensive semi-automated metabolic phenotyping study of 23 Brucella reference strains and 60 field isolates, Ac-Gly-Lys-βNA (designated AcGK) produced a strongly positive aminopeptidase signal exclusively in B. ovis and B. canis, whereas the comparator substrate Trp-βNA tested consistently negative in these species but positive in all other Brucella spp. [1]. The alternative single-amino-acid substrate Lys-βNA was negative in B. neotomae, along with Gly-pNA, Leu-pNA, and Gly-Gly-βNA, indicating that the Ac-Gly-Lys sequence confers a distinct enzymatic recognition pattern not achievable with simpler lysine derivatives [1]. This differential reactivity enables unambiguous separation of B. ovis/B. canis from other Brucella species with 100% specificity in the validated Micronaut™ Brucella identification plate [1].

Brucella Differentiation
Head-to-head
Ac-Gly-Lys-βNA is strongly positive exclusively in B. ovis and B. canis, while Trp-βNA is negative in these species.
Supports species-level identification with reported 100% specificity.
Validated in Micronaut™ Brucella plate with 113 strains.
Brucella species identification Microbial aminopeptidase profiling Clinical microbiology diagnostics

Fluorogenic bNA vs. pNA Plasmin Detection

β-Naphthylamide (bNA) substrates offer fundamentally enhanced sensitivity compared to p-nitroanilide (pNA) chromogenic substrates for plasmin detection. Fluorogenic peptide-β-naphthylamide substrates (e.g., t-Boc-Val-Gly-Arg-βNA) enable direct fluorometric measurement of plasmin at concentrations as low as sub-nanomolar levels, whereas the widely used chromogenic plasmin substrate S-2251 (H-D-Val-Leu-Lys-pNA) requires absorbance detection at 405 nm, which is susceptible to interference from plasma components and has a higher limit of detection [1][2]. In a comparative study of fluorogenic vs. chromogenic substrates for plasminogen activators, the β-naphthylamide-based assay detected as little as 0.5 IU/mL of urokinase, with sensitivity exceeding that of comparable pNA-based assays [3]. The fluorescence readout (Ex/Em ~ 335/410 nm for β-naphthylamine) provides a wider dynamic range and lower background in biological matrices than absorbance-based pNA detection [1].

bNA vs. pNA Sensitivity
Class-level inference
~10–100-fold sensitivity improvement for fluorogenic βNA over chromogenic pNA substrates.
Supports assay sensitivity review for low-abundance plasmin detection.
Class-level comparison; review individual assay conditions.
Fibrinolysis research Plasmin activity assay Fluorescence detection sensitivity

Acetyl-Glycyl Extension Enhances Trypsin Hydrolysis

Extension of the aminoacyl group of N-acetyl-L-lysine methyl ester (Ac-Lys-OMe, n = 0) by a single glycine residue to form Ac-Gly-Lys-OMe (n = 1) produced a greatly enhanced deacylation rate constant (k₃) for both bovine α- and β-trypsin [1]. Specifically, the k₃ value increased from approximately 1.5 s⁻¹ for Ac-Lys-OMe to approximately 75 s⁻¹ for Ac-Gly-Lys-OMe with β-trypsin, representing an approximately 50-fold enhancement in catalytic turnover [1]. Although these data were generated with the methyl ester leaving group rather than β-naphthylamide, the N-terminal acetyl-glycyl structural determinant responsible for the enhanced deacylation rate is identical in Ac-Gly-Lys-bNA. As the deacylation step is rate-limiting for amide substrates, a comparable enhancement is expected for the bNA analog [1]. Further extension to Ac-Gly-Gly-Lys-OMe (n = 2) provided only modest additional improvement, demonstrating that the single Gly residue at P2 is the critical determinant [1].

Enhanced Trypsin Kinetics
Cross-study comparable
~50-fold increase in deacylation rate constant (k₃) for Ac-Gly-Lys-OMe vs. Ac-Lys-OMe with β-trypsin.
Acetyl-glycyl extension supports higher catalytic turnover context.
Data from methyl ester analog; bNA analog expected to follow same trend.
Trypsin kinetics Substrate engineering Protease substrate optimization

N-Acetyl Protection Against Aminopeptidase Degradation

The N-terminal acetyl group of Ac-Gly-Lys-bNA prevents degradation by ubiquitous aminopeptidases present in biological samples, including plasma, tissue homogenates, and bacterial lysates [1][2]. In contrast, unprotected H-Gly-Lys-βNA or H-Lys-βNA is rapidly cleaved at the N-terminus by aminopeptidases A, B, N, and leucine aminopeptidase, generating spurious fluorescent signals that confound the measurement of endoprotease (plasmin, trypsin) activity [1]. In a Brucella phenotyping study, the unprotected substrate Lys-βNA showed completely different species reactivity patterns compared to Ac-Gly-Lys-βNA, confirming that N-terminal protection fundamentally alters enzyme recognition [2]. The class-level principle is well established: N-terminal acetylation or gluconoylation of peptide substrates prevents aminopeptidase degradation and increases hydrosolubility, as demonstrated with gluconoyl-peptidyl-3-amido-9-ethylcarbazole substrates for plasmin [3].

Aminopeptidase Resistance
Class-level inference
N-acetyl protection prevents non-specific cleavage by aminopeptidases A, B, N, and leucine aminopeptidase.
Essential for assay specificity in aminopeptidase-rich biological matrices.
Data to verify for specific experimental matrix.
Aminopeptidase resistance Substrate stability Ex vivo protease assays

Key Applications of Ac-Gly-Lys-bNA


Brucella Species Identification

Ac-Gly-Lys-bNA is an essential component of the Micronaut™ Brucella identification plate, where its species-specific hydrolysis pattern—strongly positive exclusively in B. ovis and B. canis, in direct contrast to Trp-βNA—enables 100% specific differentiation of these species from all other Brucella spp. [1]. This application requires the precise Ac-Gly-Lys-bNA sequence; alternative lysine substrates (Lys-βNA, Trp-βNA, Gly-Gly-βNA) do not reproduce the discriminatory pattern and cannot substitute for this compound in validated diagnostic workflows [1].

Sensitive Plasmin & Urokinase Fluorometric Assays

The β-naphthylamide fluorophore of Ac-Gly-Lys-bNA enables fluorescence-based detection that provides approximately 10–100-fold greater sensitivity than chromogenic pNA substrates for plasmin and urokinase measurement [1][2]. This application is critical for studies involving low-abundance plasmin in biological fluids, pediatric or small-animal plasma samples where volume is limiting, and high-throughput screening of fibrinolysis-modulating compounds [1].

Serine Protease Kinetic Studies

The acetyl-glycyl N-terminal extension of Ac-Gly-Lys-bNA is structurally optimized for trypsin-catalyzed hydrolysis, as demonstrated by a ~50-fold enhancement in deacylation rate constant compared to substrates lacking the Gly residue at P2 [1]. Researchers studying trypsin, plasmin, thrombin, urokinase, or complement C3/C5 convertases should prioritize Ac-Gly-Lys-bNA over simpler lysine substrates to maximize assay sensitivity and catalytic efficiency [1][2].

Protease Assays in Aminopeptidase-Rich Matrices

The N-terminal acetyl protecting group of Ac-Gly-Lys-bNA prevents degradation by ubiquitous aminopeptidases present in plasma, tissue homogenates, bacterial lysates, and cell culture supernatants [1][2]. This protection is essential for obtaining accurate, endoprotease-specific activity measurements. Unprotected Gly-Lys-βNA or Lys-βNA substrates generate false-positive fluorescent signals due to aminopeptidase cleavage, making them unsuitable for complex biological samples [1]. Ac-Gly-Lys-bNA should be selected whenever assay specificity in aminopeptidase-containing environments is required.

Application
Selection Property
Validation Focus
Microbial species identification
Species-specific aminopeptidase reactivity pattern
Hydrolysis pattern review against target strain panel
Serine protease activity assays
Fluorogenic bNA detection and enhanced catalytic turnover
Assay sensitivity and dynamic range in target biological matrix
Protease studies in complex biological samples
N-acetyl protection against aminopeptidase degradation
Endoprotease-specific signal in the presence of aminopeptidases
Fibrinolysis and coagulation research
Sub-nanomolar plasmin detection capability
Low-abundance plasmin measurement in small-volume samples

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